molecular formula C13H12N2O3 B8525601 3-Methoxy-4-methyl-4H-furo[3,2-b]indole-2-carboxamide CAS No. 89236-91-9

3-Methoxy-4-methyl-4H-furo[3,2-b]indole-2-carboxamide

Cat. No. B8525601
CAS RN: 89236-91-9
M. Wt: 244.25 g/mol
InChI Key: KAPSRMBETRZKSK-UHFFFAOYSA-N
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Patent
US04596814

Procedure details

A flask fitted with a Dewar condenser containing dry ice/acetone was cooled in a dry ice/acetone bath and charged with 350 ml of anhydrous ammonia. A few crystals of hydrated ferric nitrate catalyst were added, and the cooling bath was removed. Lithium amide was then generated by the addition, over one hour, of 1.78 g (0.26 mole) of freshly cut lithium metal ribbon. After the addition of 65 ml of cold tetrahydrofuran, a solution of 16.5 g (0.060 mole) of 3-methoxy-4-methyl-4H-furo[3,2-b]indole-2-carboxylic acid ethyl ester in 75 ml of tetrahydrofuran was added over 30 minutes. The Dewar condenser was removed, and the mixture was stirred for 16 hours as the excess ammonia evaporated. The total reaction mixture was added to 600 g of ice/water, and the crude amide product was filtered and washed with water. Recrystallization from aqueous ethanol yielded 11.7 g (79% yield) of final product, mp 174°-177° C. An additional recrystallization as above yielded an analytically pure sample, mp 179°-182° C.
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two
Name
3-methoxy-4-methyl-4H-furo[3,2-b]indole-2-carboxylic acid ethyl ester
Quantity
16.5 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
600 g
Type
reactant
Reaction Step Four
[Compound]
Name
ferric nitrate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
79%

Identifiers

REACTION_CXSMILES
C(=O)=O.CC(C)=O.[NH3:8].C([O:11][C:12]([C:14]1[O:25][C:24]2[C:23]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[N:17]([CH3:26])[C:16]=2[C:15]=1[O:27][CH3:28])=O)C>O1CCCC1>[CH3:28][O:27][C:15]1[C:16]2[N:17]([CH3:26])[C:18]3[CH:19]=[CH:20][CH:21]=[CH:22][C:23]=3[C:24]=2[O:25][C:14]=1[C:12]([NH2:8])=[O:11] |f:0.1|

Inputs

Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Step Two
Name
Quantity
350 mL
Type
reactant
Smiles
N
Step Three
Name
3-methoxy-4-methyl-4H-furo[3,2-b]indole-2-carboxylic acid ethyl ester
Quantity
16.5 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(C=2N(C=3C=CC=CC3C2O1)C)OC
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
ice water
Quantity
600 g
Type
reactant
Smiles
Step Five
Name
ferric nitrate
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 16 hours as the excess ammonia
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A flask fitted with a Dewar condenser
TEMPERATURE
Type
TEMPERATURE
Details
was cooled in a dry ice/acetone bath
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
ADDITION
Type
ADDITION
Details
Lithium amide was then generated by the addition, over one hour, of 1.78 g (0.26 mole) of freshly cut lithium metal ribbon
Duration
1 h
ADDITION
Type
ADDITION
Details
After the addition of 65 ml of cold tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
The Dewar condenser was removed
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The total reaction mixture
FILTRATION
Type
FILTRATION
Details
the crude amide product was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Recrystallization from aqueous ethanol

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC1=C(OC2=C1N(C=1C=CC=CC21)C)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 11.7 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.